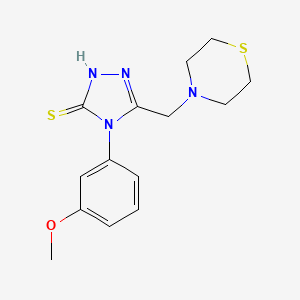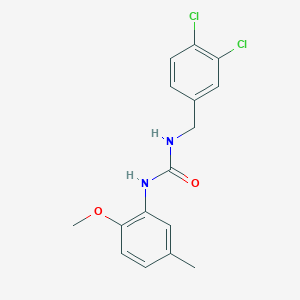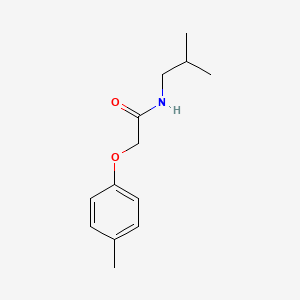![molecular formula C13H18FN3O3S B5876299 N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide, commonly known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 384.47 g/mol.
作用机制
The mechanism of action of CF3 is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. CF3 has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes such as cell growth and migration. CF3 has also been shown to inhibit the activity of proteins such as amyloid beta, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that CF3 inhibits the growth and migration of cancer cells by inhibiting the activity of metalloproteinases. CF3 has also been shown to increase insulin sensitivity and improve glucose tolerance in diabetic mice. In addition, CF3 has been shown to reduce the accumulation of amyloid beta in the brain, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
CF3 has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. CF3 is also soluble in organic solvents, which makes it easy to work with. However, CF3 has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, CF3 has not been extensively studied for its potential side effects, which may limit its use in clinical settings.
未来方向
There are several future directions for the research on CF3. One potential direction is to study its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Another direction is to study the potential side effects of CF3 and its long-term safety. Furthermore, there is a need to explore the use of CF3 in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need to develop more efficient synthesis methods for CF3 to make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, CF3 is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of CF3 is a reliable method, and its mechanism of action is believed to involve the inhibition of various enzymes and proteins in the body. CF3 has several biochemical and physiological effects, and its potential applications in medicine, agriculture, and material science are vast. However, more research is needed to fully understand the potential of CF3 and its limitations.
合成方法
The synthesis of CF3 involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylhydrazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2,2,2-trifluoroacetyl chloride to form CF3. This method has been described in detail in various research papers and is considered a reliable method for the synthesis of CF3.
科学研究应用
CF3 has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In the field of medicine, CF3 has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, CF3 has been used as a pesticide to control pests and increase crop yield. In material science, CF3 has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.
属性
IUPAC Name |
1-cyclohexyl-3-[(4-fluorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c14-10-6-8-12(9-7-10)21(19,20)17-16-13(18)15-11-4-2-1-3-5-11/h6-9,11,17H,1-5H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWMCKDUMAVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)


![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)




![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)

![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)